4-(3,5-Dimethylpiperazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C13H17N3 It consists of a benzonitrile group attached to a piperazine ring that is substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 3,5-dimethylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. For example, heating the reaction mixture to 130°C for 8 hours can yield the desired product with a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to different piperazine derivatives .
Scientific Research Applications
4-(3,5-Dimethylpiperazin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act as an antagonist or agonist at various receptors, such as muscarinic acetylcholine receptors. The piperazine ring can interact with the receptor’s binding site, modulating its activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile: This compound has a similar structure but contains a pyrazole ring instead of a piperazine ring.
4-(3,5-Dimethylpiperazin-1-yl)benzoate: This ester derivative has a benzoate group instead of a benzonitrile group.
Uniqueness
4-(3,5-Dimethylpiperazin-1-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a dimethyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H17N3/c1-10-8-16(9-11(2)15-10)13-5-3-12(7-14)4-6-13/h3-6,10-11,15H,8-9H2,1-2H3 |
InChI Key |
LVCRRUZVUPADRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.